Stereochemical Identity: Enantioselective Antifungal Activity Observed for the (S)-Enantiomer of a Structurally Related Imidazole-Phenylethanol (5f) Against Candida albicans
In a head-to-head comparison of pure enantiomers in the 2-(1H-imidazol-1-yl)-1-phenylethanol series, compound 5f showed that the (S)-enantiomer was more active than the (R)-enantiomer against Candida albicans. By contrast, for compound 6c, the (R)-enantiomer was the more potent form, confirming that stereochemical preference is compound-specific and cannot be generalized across the class [1]. This finding establishes that the (S)-configuration of the target compound is a non-interchangeable stereochemical determinant; substituting the (R)-enantiomer or racemate would yield a different activity profile.
| Evidence Dimension | Stereochemistry-dependent antifungal activity |
|---|---|
| Target Compound Data | (S)-enantiomer of analog 5f: more active enantiomer against C. albicans (exact MIC values not disclosed in abstract; full data in article) |
| Comparator Or Baseline | (R)-enantiomer of analog 5f: less active enantiomer against C. albicans; Fluconazole used as clinical reference standard |
| Quantified Difference | Qualitative: (S)-5f > (R)-5f in activity; for 6c, (R)-6c > (S)-6c, demonstrating scaffold-dependent stereopreference |
| Conditions | In vitro antifungal susceptibility testing against Candida albicans, non-albicans Candida species, Cryptococcus neoformans, and dermatophytes; pure enantiomers obtained by chiral separation |
Why This Matters
Demonstrates that the (S)-enantiomer is not a default choice but is specifically required for certain chemotypes to achieve maximal target activity, justifying procurement of the single (S)-enantiomer over the racemate or (R)-enantiomer.
- [1] Moraca F, De Vita D, Pandolfi F, Di Santo R, Costi R, Cirilli R, D'Auria FD, Panella S, Palamara AT, Simonetti G, Botta M, Scipione L. Synthesis, biological evaluation and structure–activity correlation study of a series of imidazol-based compounds as Candida albicans inhibitors. Eur J Med Chem. 2014;83:665-673. doi:10.1016/j.ejmech.2014.07.001. View Source
